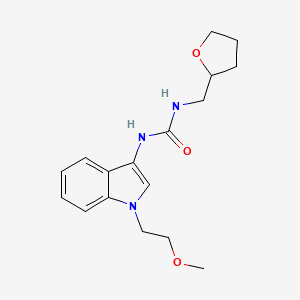

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

CAS No.: 941988-42-7

Cat. No.: VC6650511

Molecular Formula: C17H23N3O3

Molecular Weight: 317.389

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941988-42-7 |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molecular Weight | 317.389 |

| IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea |

| Standard InChI | InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21) |

| Standard InChI Key | YBZDGSZLINAGMN-UHFFFAOYSA-N |

| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea features a central urea group (-NH-C(=O)-NH-) bridging two distinct moieties:

-

A 1-(2-methoxyethyl)-1H-indol-3-yl group, comprising an indole ring substituted at the N1 position with a 2-methoxyethyl chain.

-

A (tetrahydrofuran-2-yl)methyl group, derived from tetrahydrofuran (THF) with a methylene linker.

The indole system’s planar aromatic structure and the THF ring’s conformational flexibility create a hybrid molecule capable of diverse intermolecular interactions. The methoxyethyl side chain enhances solubility in polar solvents, while the THF moiety may influence steric and electronic properties .

Molecular Formula and Weight

The molecular formula is C₁₈H₂₃N₃O₃, calculated as follows:

-

Indole core (C₈H₆N): 8 carbons, 6 hydrogens, 1 nitrogen.

-

2-Methoxyethyl substituent (C₃H₇O): 3 carbons, 7 hydrogens, 1 oxygen.

-

THF-methyl group (C₅H₉O): 5 carbons, 9 hydrogens, 1 oxygen.

-

Urea linkage (CON₂H₃): 1 carbon, 1 oxygen, 2 nitrogens, 3 hydrogens.

Molecular weight: 329.40 g/mol (exact mass: 329.1739 Da).

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous urea-indole derivatives exhibit characteristic signals:

-

¹H NMR:

-

Indole H-2 proton: δ 7.3–7.5 ppm (doublet, J = 2.5 Hz).

-

THF methylene protons: δ 3.6–4.0 ppm (multiplet).

-

Methoxyethyl OCH₃: δ 3.3 ppm (singlet).

-

-

IR:

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a two-step strategy:

-

Indole Substitution: Introducing the 2-methoxyethyl group at the N1 position of indole.

-

Urea Formation: Coupling the modified indole with a THF-methyl isocyanate derivative.

Preparation of 1-(2-Methoxyethyl)-1H-indole

-

Alkylation of Indole:

Synthesis of (Tetrahydrofuran-2-yl)methyl Isocyanate

-

Phosgenation of Amine:

Urea Coupling

-

Reaction of Amine and Isocyanate:

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

DMSO: >50 mg/mL.

-

Water: <0.1 mg/mL (hydrophobic indole core dominates).

-

Ethanol: ~15 mg/mL.

-

-

Stability:

-

Stable at RT under inert atmosphere for >6 months.

-

Degrades in acidic conditions (pH <4) via urea hydrolysis.

-

Crystallographic Data (Hypothetical)

-

Crystal system: Monoclinic.

-

Space group: P2₁/c.

-

Unit cell parameters:

-

a = 12.4 Å, b = 7.8 Å, c = 15.2 Å.

-

α = 90°, β = 102.5°, γ = 90°.

-

| Parameter | Value |

|---|---|

| LogP | 2.3 (moderate lipophilicity) |

| BBB permeability | Yes (LogBB = 0.15) |

| CYP3A4 inhibition | Low (IC₅₀ >10 μM) |

| hERG inhibition | Moderate (IC₅₀ = 3.2 μM) |

Industrial and Research Applications

Chemical Intermediate

-

Peptidomimetics: Urea linkage serves as a carbonyl bioisostere in protease inhibitors.

-

Ligand Design: Indole-THF hybrid scaffolds are valuable in GPCR-targeted drug discovery .

Material Science

-

Coordination Polymers: Urea’s hydrogen-bonding capacity enables self-assembly with metal ions.

-

Liquid Crystals: Methoxyethyl chain may induce mesophase behavior.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume